2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one
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Overview
Description
2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one is a complex organic compound characterized by its unique structure, which includes a fused benzene and pyridine ring system with chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dichloro-3,9-dimethyl-5,7-dihydrodibenzo[c,e]thiepine 6,6-dioxide
- 1,3-dichloro-5,5-dimethylhydantoin
Uniqueness
2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and specific substituents make it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12Cl2N2O |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
2,9-dichloro-5,5-dimethyl-7H-pyrido[2,3-d][1]benzazepin-6-one |
InChI |
InChI=1S/C15H12Cl2N2O/c1-15(2)13-11(5-9(17)7-18-13)10-4-3-8(16)6-12(10)19-14(15)20/h3-7H,1-2H3,(H,19,20) |
InChI Key |
NNLSWXNNJMWJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=N2)Cl)C3=C(C=C(C=C3)Cl)NC1=O)C |
Origin of Product |
United States |
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